
10-(2-Chlorobenzylidene)-9-anthrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Chlorobenzylidene)-9-anthrone: is an organic compound that belongs to the class of anthrones Anthrones are derivatives of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a chlorobenzylidene group attached to the 10th position of the anthrone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Chlorobenzylidene)-9-anthrone typically involves the condensation of 2-chlorobenzaldehyde with 9-anthrone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, and chromatography to obtain the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 10-(2-Chlorobenzylidene)-9-anthrone can undergo oxidation reactions to form corresponding anthraquinones.
Reduction: The compound can be reduced to form 10-(2-chlorobenzyl)-9-anthranol.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorobenzylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products:
Oxidation: Anthraquinones
Reduction: 10-(2-chlorobenzyl)-9-anthranol
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Chemistry: 10-(2-Chlorobenzylidene)-9-anthrone is used as a starting material for the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pigments, and other aromatic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can be tested for their efficacy in various biological assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties and potential use in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and pigments. It is also used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 10-(2-Chlorobenzylidene)-9-anthrone involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one
Comparison: 10-(2-Chlorobenzylidene)-9-anthrone is unique due to its anthrone backbone, which imparts specific chemical and biological properties. Compared to other similar compounds, it has distinct reactivity patterns and potential applications. For instance, while 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide and its derivatives are primarily studied for their coordination ability and biological activities, this compound is more focused on its use in organic synthesis and potential medicinal applications.
Propiedades
Número CAS |
14343-94-3 |
|---|---|
Fórmula molecular |
C21H13ClO |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
10-[(2-chlorophenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H13ClO/c22-20-12-6-1-7-14(20)13-19-15-8-2-4-10-17(15)21(23)18-11-5-3-9-16(18)19/h1-13H |
Clave InChI |
LRHANTLWNDZCOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


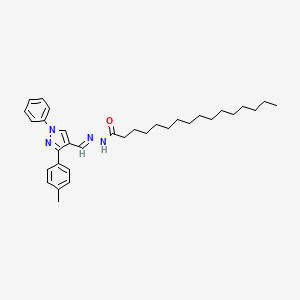

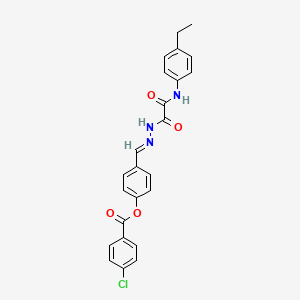
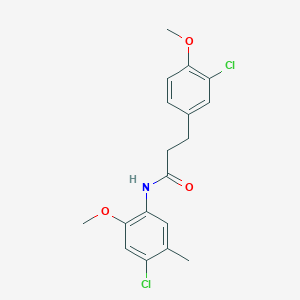
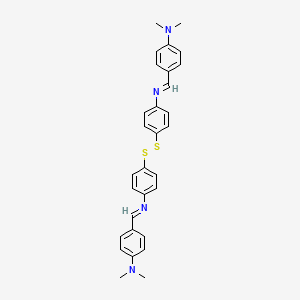
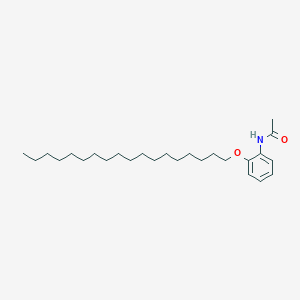
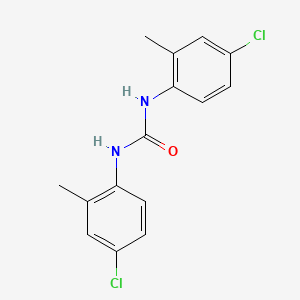

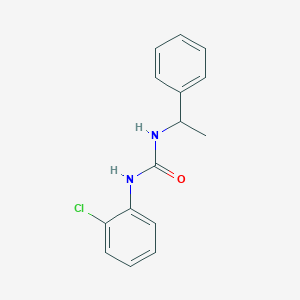

![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)
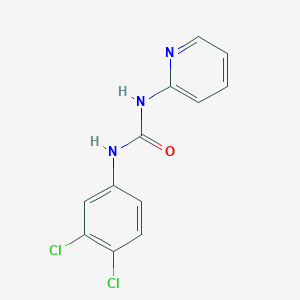
![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)
![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)
